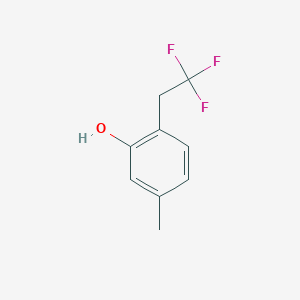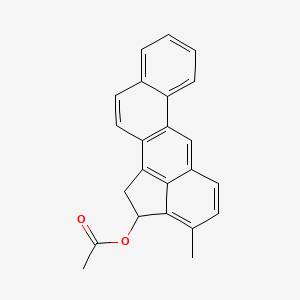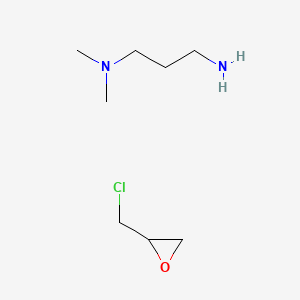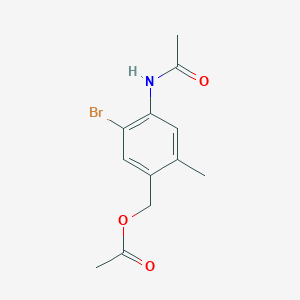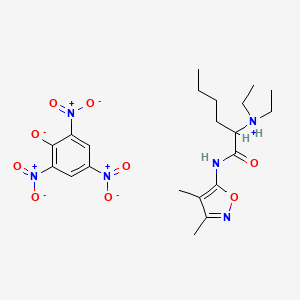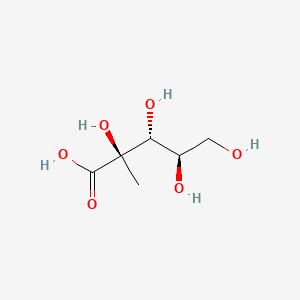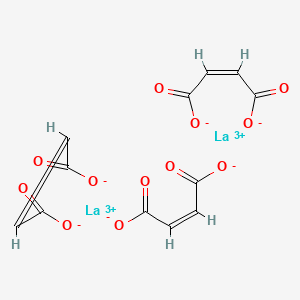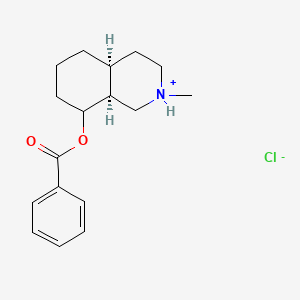
H-Lys-Ala-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys-Ala-AMC, also known as L-Lysine-L-Alanine-7-amido-4-methylcoumarin, is a fluorogenic peptide substrate. It is widely used in biochemical assays to measure the activity of proteases, particularly aminopeptidases. The compound exhibits weak fluorescence initially, but upon enzymatic cleavage, it releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be easily detected .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Ala-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-Alanine, to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids, L-Lysine in this case, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the AMC group is attached to the C-terminus through a condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys-Ala-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which hydrolyze the peptide bond between L-Lysine and L-Alanine, releasing the fluorescent AMC .
Common Reagents and Conditions
The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include aminopeptidase enzymes and buffer solutions like phosphate-buffered saline (PBS) .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence with an excitation wavelength of 342 nm and an emission wavelength of 440 nm .
Wissenschaftliche Forschungsanwendungen
H-Lys-Ala-AMC is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used to study the activity of aminopeptidases and other proteases.
Molecular Biology: Employed in assays to monitor protein degradation and turnover.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
Wirkmechanismus
The mechanism of action of H-Lys-Ala-AMC involves its cleavage by aminopeptidases. These enzymes recognize the peptide bond between L-Lysine and L-Alanine and hydrolyze it, releasing the fluorescent AMC. The increase in fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .
Vergleich Mit ähnlichen Verbindungen
H-Lys-Ala-AMC is unique due to its specific peptide sequence and the presence of the AMC group. Similar compounds include:
H-Lys-Ala-Val-Gly-OH: Another lysine-containing peptide with immunostimulatory activity.
H-Phe-Lys-EACA-NH2: A peptide derivative used as a plasmin inhibitor.
H-Lys-Lys-Gly-OH:
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound in protease assays.
Eigenschaften
Molekularformel |
C20H26N4O5 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-[(2S)-2-aminopropanoyl]-7-[(2S)-2,6-diaminohexanoyl]-4-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H26N4O5/c1-10-13-7-6-12(17(25)14(23)5-3-4-8-21)9-15(13)29-20(28)16(10)19(27)24-18(26)11(2)22/h6-7,9,11,14H,3-5,8,21-23H2,1-2H3,(H,24,26,27)/t11-,14-/m0/s1 |
InChI-Schlüssel |
IKXUSBDSPVWTIY-FZMZJTMJSA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)[C@H](CCCCN)N)C(=O)NC(=O)[C@H](C)N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)C(=O)C(CCCCN)N)C(=O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


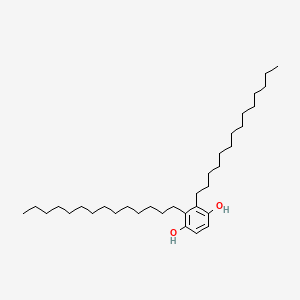
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)


